molecular formula C19H19N3O3 B5670671 N-(3,4-dihydro-2H-chromen-3-ylmethyl)-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide

N-(3,4-dihydro-2H-chromen-3-ylmethyl)-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B5670671
M. Wt: 337.4 g/mol
InChI Key: LWJFEPRLKRWHDN-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-chromen-3-ylmethyl)-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-chromen-3-ylmethyl)-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The starting materials may include chromene derivatives, furan derivatives, and pyrazole carboxylic acids. Common synthetic routes may involve:

    Condensation Reactions: Combining chromene and furan derivatives under acidic or basic conditions.

    Cyclization Reactions: Forming the pyrazole ring through cyclization of appropriate intermediates.

    Amidation Reactions: Introducing the carboxamide group through reactions with amines or amides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve high yields and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-chromen-3-ylmethyl)-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Substitution of functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-chromen-3-ylmethyl)-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dihydro-2H-chromen-3-ylmethyl)-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide: can be compared with other pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-3-ylmethyl)-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12-6-7-18(25-12)15-9-16(22-21-15)19(23)20-10-13-8-14-4-2-3-5-17(14)24-11-13/h2-7,9,13H,8,10-11H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJFEPRLKRWHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)NCC3CC4=CC=CC=C4OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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